molecular formula C18H17N3 B2707211 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile CAS No. 2379985-37-0

3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile

Cat. No.: B2707211
CAS No.: 2379985-37-0
M. Wt: 275.355
InChI Key: NZBLXKDEDQHKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a spiro[3.3]heptane core fused with a pyridine ring and a phenyl group. The presence of these structural elements makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves a thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, such as ClO2S NCO, to form spirocyclic β-lactams. These β-lactams are then reduced using alane to yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated spirocyclic compounds.

Scientific Research Applications

3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are typically occupied by piperidine-containing compounds, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile is unique due to its combination of a spirocyclic core with a pyridine ring and a phenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-11-16-17(7-4-8-20-16)21-12-18(13-21)9-15(10-18)14-5-2-1-3-6-14/h1-8,15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLXKDEDQHKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=C(N=CC=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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